6-Bromo-3-ethoxyquinoline
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Overview
Description
6-Bromo-3-ethoxyquinoline is a heterocyclic aromatic compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . It is a derivative of quinoline, which is a nitrogen-containing heterocycle known for its wide range of applications in medicinal and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethoxyquinoline typically involves the bromination of 3-ethoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 6-position of the quinoline ring. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-ethoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-3-ethoxyquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It can be used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethoxyquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The exact molecular pathways involved can vary based on the specific biological target and the structure of the derivative .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-(3-chlorobenzyl)-2-methoxyquinoline: This compound has a similar quinoline core but with different substituents, leading to variations in its chemical and biological properties.
6-Bromo-2-methoxyquinoline: Another derivative with a methoxy group at the 2-position instead of the 3-position.
Uniqueness
6-Bromo-3-ethoxyquinoline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the ethoxy group at the 3-position and the bromine atom at the 6-position can enhance its solubility and binding affinity in certain applications .
Properties
CAS No. |
1355582-96-5 |
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Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
6-bromo-3-ethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-10-6-8-5-9(12)3-4-11(8)13-7-10/h3-7H,2H2,1H3 |
InChI Key |
SUADAZIEAAXMQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C2C=CC(=CC2=C1)Br |
Origin of Product |
United States |
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